1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl-
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Overview
Description
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- is an organic compound belonging to the class of naphthalenones. This compound is characterized by a naphthalene ring system with three methyl groups attached at the 5, 7, and 8 positions, and a ketone functional group at the 1 position. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives.
Scientific Research Applications
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, which lacks the ketone and methyl groups.
1(2H)-Naphthalenone: A simpler derivative with only the ketone group.
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar structure but different substitution pattern.
Uniqueness
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6307-25-1 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5,7,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O/c1-8-7-9(2)11-5-4-6-12(14)13(11)10(8)3/h7H,4-6H2,1-3H3 |
InChI Key |
ZPBXTYWAPYEQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC(=O)C2=C1C)C |
Origin of Product |
United States |
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